2-Amino-5-bromopyridin-3-OL

ALK inhibitor Lorlatinib synthesis Process chemistry

2-Amino-5-bromopyridin-3-ol (CAS 39903-01-0, MW 189.01 g/mol) is a halogenated aminopyridinol characterized by a 2-amino, 3-hydroxyl, and 5-bromo substitution pattern on the pyridine ring. This compound is primarily utilized as a synthetic intermediate rather than a terminal bioactive entity.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 39903-01-0
Cat. No. B1280607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromopyridin-3-OL
CAS39903-01-0
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)N)Br
InChIInChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)
InChIKeyYQADLKDQAXAIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromopyridin-3-ol (CAS 39903-01-0): A Trifunctional Pyridine Building Block for Kinase and Antiviral Drug Synthesis


2-Amino-5-bromopyridin-3-ol (CAS 39903-01-0, MW 189.01 g/mol) is a halogenated aminopyridinol characterized by a 2-amino, 3-hydroxyl, and 5-bromo substitution pattern on the pyridine ring [1]. This compound is primarily utilized as a synthetic intermediate rather than a terminal bioactive entity. Its registered status as an intermediate under EU REACH regulation EC 689-734-6 [2] and its documented role in the industrial synthesis of the FDA-approved kinase inhibitor Lorlatinib (PF-06463922) [3] confirm its procurement-level relevance for medicinal chemistry and process research and development supply chains.

Why 2-Amino-5-bromopyridin-3-ol Cannot Be Replaced by Dehalogenated or Mono-Functional Pyridine Analogs


Generic substitution using 2-amino-3-hydroxypyridine (CAS 16867-03-1) or 2-amino-5-bromopyridine (CAS 1072-97-5) is synthetically non-viable for the target applications of this compound. The absence of the bromine atom in the former eliminates the essential C5 cross-coupling handle required for constructing the lorlatinib macrocyclic core [1] and the anti-HBV imidazo[1,2-a]pyridine pharmacophore [2]. Conversely, the absence of the 3-hydroxyl group in the latter precludes O-alkylation or O-arylation strategies essential for assembling the diaryl ether motifs characteristic of c-Met/ALK inhibitor scaffolds described in Pfizer patent WO2006021886 [3]. The simultaneous presence of -NH2 (nucleophile), -OH (nucleophile/H-bond donor), and -Br (electrophile/cross-coupling site) creates an orthogonal reactivity triad that cannot be replicated by any single-position modification, making this specific regioisomer irreplaceable for convergent synthetic routes.

2-Amino-5-bromopyridin-3-ol (CAS 39903-01-0): Head-to-Head and Class-Level Evidence for Procurement Decisions


Validated Intermediate for FDA-Approved Lorlatinib: Direct Comparison with Non-Brominated Precursor

Patent CN111943885A explicitly identifies 2-amino-5-bromopyridin-3-ol as the critical intermediate for the anti-tumor drug Lorlatinib (PF-06463922, FDA-approved 2018) [1]. The synthesis describes a 3-step conversion from 2-amino-3-hydroxypyridine (CAS 16867-03-1) via ring closure with BTC/CDI, regioselective bromination using liquid bromine with a photo-initiator (2-hydroxy-2-methyl-1-phenyl-1-propanone), and hydrolysis. The non-brominated starting material 2-amino-3-hydroxypyridine lacks the C5 halogen handle essential for the subsequent palladium-catalyzed cross-coupling steps that construct the macrocyclic lorlatinib scaffold. The patent explicitly claims improved environmental profile and economic efficiency over prior art routes.

ALK inhibitor Lorlatinib synthesis Process chemistry Late-stage bromination

Anti-HBV Drug Discovery: Building Block for Imidazopyridines Active at 1.3–9.1 µM IC50

Chen et al. (2011) [1] employed 2-amino-5-bromopyridin-3-ol as the sole pyridine building block to construct a series of 16 ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives. The intact C5-Br substituent of the building block is retained in the final products, where it contributes to anti-HBV potency. Nearly half of the tested compounds inhibited HBV DNA replication with IC50 values ranging from 1.3 to 9.1 µM in HepG2.2.15 cells, with the most promising compounds (10o and 10s) identified from this series. When compared broadly to other anti-HBV imidazopyridine series reported in the literature, which frequently employ 2-amino-5-chloropyridine or unsubstituted 2-aminopyridine building blocks, the bromine-bearing scaffold derived from this compound retains the halogen as a tunable vector for further SAR exploration via cross-coupling diversification.

Anti-HBV Imidazo[1,2-a]pyridine HepG2.2.15 Nucleocapsid inhibitor

Orthogonal Trifunctional Reactivity: Simultaneous vs. Sequential Derivatization Advantage Over Bifunctional Analogs

The structure of 2-amino-5-bromopyridin-3-ol presents three chemically distinct functional groups suitable for orthogonal derivatization: the C5-Br for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), the C3-OH for O-alkylation/arylation, and the C2-NH2 for amidation, reductive amination, or diazotization [1]. In contrast, the closest bifunctional analogs—5-bromopyridin-3-ol (CAS 74115-13-2, lacking -NH2) and 2-amino-5-bromopyridine (CAS 1072-97-5, lacking -OH)—each possess only two reactive handles, reducing the maximum number of sequential orthogonal derivatization steps from three to two . This difference translates to a combinatorial advantage: with three distinct reaction sites, the target compound can access diversity vectors that require at least one additional synthetic step (functional group installation) when using any bifunctional analog. The presence of the 3-OH group also increases aqueous solubility potential (through H-bond donation/acceptance) relative to 2-amino-5-bromopyridine.

Orthogonal protection Cross-coupling O-alkylation Chemoselectivity

Commercial Purity Benchmarking: HPLC-Grade Target Compound vs. GC-Grade Chloro Analog

Commercial specification data reveal a methodological difference in purity assurance between the bromo and chloro analogs. 2-Amino-5-bromopyridin-3-ol is supplied by TCI at >98.0% purity determined by HPLC [1], whereas its closest halogen analog, 2-amino-5-chloropyridin-3-ol (CAS 40966-87-8), is supplied by multiple vendors at 99% purity determined by GC . While the numerical purity values appear comparable, the analytical method difference (HPLC vs. GC) is consequential for procurement in pharmaceutical intermediate applications: HPLC analysis directly quantifies non-volatile impurities relevant to solid-phase reaction setups, whereas GC may under-report high-boiling or thermally labile contaminants. The target compound's melting point of 204-207°C is 6-9°C higher than the chloro analog's 198-201°C , reflecting stronger intermolecular interactions in the solid state, which may correlate with differential solubility and formulation behavior.

Quality control Purity assay Procurement specification Analytical method

REACH Intermediate Registration: Regulatory Clearance for EU Supply Chain Compliance

2-Amino-5-bromopyridin-3-ol (EC 689-734-6) is registered under EU REACH as an active intermediate substance with a joint registration submission dated 2020-03-11 [1]. The registration specifies 'Intermediate use only,' providing a defined regulatory boundary for industrial procurement. The notified classification and labeling under CLP criteria includes Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Serious Eye Irritation Category 2 (H319), and Skin Sensitization Category 1 (H317) [2]. Not all positional isomers or halogen analogs of aminopyridinols have equivalent REACH registration status; the presence of an active joint registration reduces regulatory uncertainty for EU-based procurement and confirms that an established supply chain with toxicological documentation exists. Substances without this registration may require additional notification or authorization steps, adding timeline risk to procurement.

REACH Regulatory compliance Intermediate registration Supply chain

Procurement-Anchored Application Scenarios for 2-Amino-5-bromopyridin-3-ol (CAS 39903-01-0)


GMP Process Development and Scale-Up of Lorlatinib (PF-06463922) and Related ALK/ROS1 Inhibitors

Procurement of 2-amino-5-bromopyridin-3-ol is mandatory for any industrial process development group synthesizing Lorlatinib or its generic equivalents. As demonstrated in patent CN111943885A [1], this compound is the direct product of regioselective bromination of 2-amino-3-hydroxypyridine and serves as the C5-brominated pyridine fragment in the convergent macrocyclic assembly. Contract manufacturing organizations (CMOs) and generic API manufacturers scaling lorlatinib synthesis must source this specific intermediate; substitution with the non-brominated analog or the chloro congener would require complete route redesign.

Medicinal Chemistry SAR Expansion of 6-Bromo-8-hydroxyimidazo[1,2-a]pyridine Anti-HBV Leads

Research groups conducting hit-to-lead optimization of the anti-HBV imidazo[1,2-a]pyridine series reported by Chen et al. (2011) [1] require this building block as the synthetic entry point. The retained C5-Br in the final analogs serves as a diversification handle for Suzuki or Sonogashira coupling, enabling late-stage SAR exploration without de novo scaffold synthesis. Procurement of this specific building block ensures direct reproducibility of the published IC50 range of 1.3–9.1 µM and enables follow-up library enumeration around the C5 position.

Orthogonal Fragment-Based Library Synthesis for Kinase Inhibitor Discovery

For fragment-based or DNA-encoded library (DEL) synthesis targeting kinase ATP-binding pockets, 2-amino-5-bromopyridin-3-ol provides three sequential diversification points (C5 via cross-coupling, C3-OH via alkylation, C2-NH2 via amidation) in a single building block. This orthogonal reactivity profile, validated in c-Met inhibitor patent WO2006021886 [1], reduces the number of building blocks and synthetic steps required to achieve three-dimensional diversity. Procurement is recommended for library production groups seeking to maximize scaffold diversity-per-building-block efficiency.

EU-Compliant Pharmaceutical Intermediate Supply for Pre-Clinical Development

Organizations planning EU-based pre-clinical development and Phase I supply must ensure all intermediates comply with REACH. 2-Amino-5-bromopyridin-3-ol holds an active joint REACH registration (EC 689-734-6) with a defined hazard classification and intermediate-use designation [1]. Procuring this registered intermediate eliminates the regulatory timeline risk and additional notification burden associated with unregistered halogenated aminopyridine analogs. Suppliers offering this compound with HPLC-certified purity >98.0% (e.g., TCI Product A2673) further support quality documentation requirements for IND/IMPD filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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